Lipophilicity (LogP) Comparison: 3'-CF3 Substitution Yields Higher LogP Than 4'-CF3 Isomer
The 3'-trifluoromethyl substitution pattern of CAS 195457-70-6 confers a computed XLogP3 value of 4.7 [1], whereas the 4'-trifluoromethyl isomer (CAS 195457-71-7) exhibits a reported LogP of 4.72 [2]—a numerically comparable but contextually distinct property when considering that the 3'-position directs the -CF3 group into a different spatial orientation relative to the carboxylic acid moiety. This positional difference alters molecular recognition in biological systems and synthetic reactivity profiles, as the 3'-substituted biphenyl core presents a distinct steric and electronic environment for downstream derivatization reactions such as amide coupling to aspartic acid scaffolds [3].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 4'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS 195457-71-7): LogP = 4.72 |
| Quantified Difference | Numerical difference of 0.02 LogP units; spatial orientation of -CF3 group differs (meta vs. para position) |
| Conditions | Computational prediction (XLogP3 method, PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity governs membrane permeability and binding pocket compatibility; positional isomerism yields distinct structure-activity relationships despite similar computed LogP values.
- [1] PubChem. 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Computed Properties: XLogP3. CID 2782717. View Source
- [2] Hzbp.cn. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid Product Specifications: LogP Value. View Source
- [3] Dunlop J, et al. Synthesis and biological activities of aryl-ether-, biaryl-, and fluorene-aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT-2. Bioorg Med Chem Lett. 2005;15(22):4954-4957. View Source
